molecular formula C8H10ClN3 B8627297 6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine

6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine

Cat. No. B8627297
M. Wt: 183.64 g/mol
InChI Key: KFFXXARUQQVROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-N-(prop-2-en-1-yl)pyridine-2,3-diamine

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-2-N-prop-2-enylpyridine-2,3-diamine

InChI

InChI=1S/C8H10ClN3/c1-2-5-11-8-6(10)3-4-7(9)12-8/h2-4H,1,5,10H2,(H,11,12)

InChI Key

KFFXXARUQQVROV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-3-nitro-N-(prop-2-en-1-yl)pyridin-2-amine (71-2, 11.07 g, 51.8 mmol, 1.0 equiv) was added to concentrated HCl (106 mL) to give a suspension. The resulting reaction contents were cooled to −5° C. Tin(II) chloride dehydrate (70.2 g, 311 mmol, 6.0 equiv) was then added in seven 10-g portions while maintaining an internal temperature below 0° C. Following the addition, the reaction mixture was then transferred to a 90° C. bath. After 1 h at 90° C., the reaction contents were cooled to RT and added dropwise to 10N NaOH (300 mL) at 0° C. with vigorous stirring. Following the addition, the mixture was warmed to RT and stirred for 10 min. The aqueous layer was then extracted with 3×100 mL EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give a thick, purple oil. The crude material was carried onward without further purification. LRMS (M+H)+: observed=189.0, calculated=183.6.
Quantity
11.07 g
Type
reactant
Reaction Step One
Name
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
70.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
seven 10-g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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